synthesis and characterization of 4-butyl-4-methylmorpholin-4-ium bromide
synthesis and characterization of 4-butyl-4-methylmorpholin-4-ium bromide
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Butyl-4-methylmorpholin-4-ium Bromide
Foreword
This guide provides a comprehensive technical overview of 4-butyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt belonging to the promising class of morpholinium-based ionic liquids. As functional materials, these compounds are gaining significant traction in diverse fields such as electrochemistry, catalysis, and drug development due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable conductivity.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed methodology for the synthesis of this compound, a robust framework for its characterization, and insights into the scientific principles underpinning these protocols.
Strategic Approach to Synthesis: The Quaternization of N-Methylmorpholine
The synthesis of 4-butyl-4-methylmorpholin-4-ium bromide is most effectively achieved through the quaternization of N-methylmorpholine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Mechanistic Rationale
The core of this synthesis lies in the nucleophilic character of the tertiary amine, N-methylmorpholine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of n-butyl bromide, which is polarized due to the high electronegativity of the bromine atom. This concerted, single-step reaction results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the desired quaternary ammonium salt. The choice of solvent and temperature is critical; a polar aprotic solvent is used to solvate the reactants without interfering with the nucleophile, while elevated temperatures are employed to overcome the reaction's activation energy, thereby increasing the reaction rate.[3]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-alkyl-N-methylmorpholinium salts.[4]
Materials and Equipment:
-
N-Methylmorpholine (C₅H₁₁NO, MW: 101.15 g/mol ), 0.2 mol (22.3 mL)
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n-Butyl Bromide (C₄H₉Br, MW: 137.02 g/mol ), 0.2 mol (21.4 mL)
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Methyl Ethyl Ketone (MEK), 80 mL
-
250 mL Sulfonating flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Drip funnel
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper for vacuum filtration
-
Vacuum oven
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 250 mL flask with a magnetic stirrer, reflux condenser, and a drip funnel. Ensure all glassware is dry.
-
Charging the Reactor: Charge the flask with 22.3 mL (0.2 mol) of N-methylmorpholine and 80 mL of methyl ethyl ketone (MEK).
-
Reactant Addition: Begin stirring the solution. Add 21.4 mL (0.2 mol) of n-butyl bromide dropwise from the drip funnel over a period of approximately 20 minutes. The dropwise addition is crucial to control the initial exotherm of the reaction.
-
Reaction Under Reflux: After the addition is complete, heat the mixture to reflux (approximately 80°C for MEK). An initial turbidity will be observed, which will progress to a denser, orange-brown crystalline slurry as the product precipitates out of the solution.[4]
-
Reaction Monitoring & Completion: Maintain the reflux for 7 hours to ensure the reaction proceeds to completion.
-
Product Isolation: After the reaction period, cool the mixture to room temperature. Isolate the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the filter cake with a small amount of cold MEK to remove any unreacted starting materials or residual solvent. The use of a solvent in which the product is insoluble is a key purification step.
-
Drying: Dry the purified white to off-white crystalline solid under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved. The reported yield for this method is approximately 23%, with a melting point of 205°C.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-butyl-4-methylmorpholin-4-ium bromide.
Comprehensive Characterization Framework
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized 4-butyl-4-methylmorpholin-4-ium bromide. A multi-technique approach provides a self-validating system of analysis.
Structural Elucidation
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis, providing an unambiguous map of the molecule's carbon-hydrogen framework.
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¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. The integration of signals corresponds to the ratio of protons, while chemical shifts indicate the electronic environment and multiplicity reveals neighboring protons.
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¹³C NMR: Carbon NMR provides a count of unique carbon environments within the molecule.
| Table 1: Predicted NMR Spectral Data for 4-Butyl-4-methylmorpholin-4-ium Cation | | :--- | :--- | :--- | :--- | | Assignment | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | | N-CH₃ | Methyl | ~3.1 - 3.3 (singlet) | ~48 - 50 | | N-CH₂ -(CH₂)₂-CH₃ | Methylene (α) | ~3.3 - 3.5 (triplet) | ~65 - 67 | | N-CH₂-CH₂ -CH₂-CH₃ | Methylene (β) | ~1.6 - 1.8 (multiplet) | ~25 - 27 | | N-(CH₂)₂-CH₂ -CH₃ | Methylene (γ) | ~1.3 - 1.5 (multiplet) | ~19 - 21 | | N-(CH₂)₃-CH₃ | Methyl (δ) | ~0.9 - 1.0 (triplet) | ~13 - 14 | | O-CH₂ -CH₂-N⁺ | Morpholine Ring | ~3.9 - 4.1 (multiplet) | ~63 - 65 | | O-CH₂-CH₂ -N⁺ | Morpholine Ring | ~3.5 - 3.7 (multiplet) | ~60 - 62 | (Note: Predicted shifts are based on analogous structures and may vary with solvent and concentration.[5])
2.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[6] It serves as a rapid "fingerprint" verification of the compound's structure.
| Table 2: Key FTIR Absorption Bands for 4-Butyl-4-methylmorpholin-4-ium Bromide | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Functional Group | | 2960 - 2850 | C-H Stretching | Alkyl chains (butyl, methyl) & Morpholine ring | | 1470 - 1450 | C-H Bending | Methylene (-CH₂-) scissoring | | 1130 - 1085 | C-O-C Stretching | Ether linkage in morpholine ring | | 1050 - 1000 | C-N Stretching | C-N bond in the morpholine ring | (Note: The absence of a broad N-H stretch above 3200 cm⁻¹ helps confirm the formation of the quaternary amine from the tertiary amine precursor.[7])
Identity and Purity Confirmation
2.2.1 Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the target cation. Electrospray Ionization (ESI) is the method of choice for pre-formed ionic species like quaternary ammonium salts, as it gently transfers the ions from solution to the gas phase for analysis.[8][9]
-
Expected Result: In positive-ion ESI-MS, the analysis should reveal a prominent peak corresponding to the 4-butyl-4-methylmorpholin-4-ium cation ([C₉H₂₀NO]⁺).
-
Calculated Monoisotopic Mass of Cation: 158.1545 g/mol .
2.2.2 Physicochemical Analysis
-
Melting Point: A sharp and reproducible melting point is a strong indicator of high purity. The literature value for this compound is 205°C.[4]
-
Thermogravimetric Analysis (TGA): TGA can be employed to determine the thermal stability and decomposition temperature of the ionic liquid, a critical parameter for applications at elevated temperatures.[2]
Characterization Workflow Diagram
Caption: Logical workflow for the comprehensive characterization of the synthesized product.
Applications and Future Outlook
4-Butyl-4-methylmorpholin-4-ium bromide is not merely a synthetic target but a functional material with considerable potential. As a member of the morpholinium ionic liquid family, it is being explored for several advanced applications:
-
Electrolytes: The inherent ionic conductivity, wide electrochemical window, and thermal stability of morpholinium salts make them strong candidates for use in batteries, supercapacitors, and other electrochemical devices.[10][11]
-
Phase Transfer Catalysts: The quaternary ammonium structure allows it to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields in organic synthesis.[1]
-
Antimicrobial Agents: Certain morpholinium-based ionic liquids have demonstrated potent antibiofilm and antimicrobial properties, opening avenues for their use in biomedical applications and disinfectant formulations.[12]
-
Materials Science: These ionic liquids can serve as templates or media for the synthesis of nanomaterials, such as gold nanoparticles.[11]
The straightforward synthesis and versatile properties of 4-butyl-4-methylmorpholin-4-ium bromide position it as a valuable building block for both fundamental research and the development of next-generation technologies.
References
-
PrepChem. (n.d.). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. Retrieved from [Link]
- Kohestani, B., et al. (n.d.). Synthesis, Characterization, 81Br NMR and Electronic Spectra of [(C4H9)4N][CrO3Br] and. Asian Journal of Chemistry.
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1983). Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Royal Society of Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]
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University of Turku. (n.d.). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Retrieved from [Link]
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University of Southampton. (n.d.). Mass Spectrometry - Help - Interpretation of Spectre. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa. Retrieved from [Link]
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RSC Publishing. (n.d.). New organic ionic plastic crystals utilizing the morpholinium cation. Retrieved from [Link]
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